

In vitro and in vivo evaluation of Flutriafol against powdery mildew

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Compound of Interest

Compound Name: Flutriafol

Cat. No.: B1262586

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Application Notes: Flutriafol for Powdery Mildew Control

Introduction

Flutriafol is a systemic triazole fungicide widely recognized for its efficacy against a broad spectrum of fungal pathogens, including various species of powdery mildew.[1][2] As a member of the demethylation inhibitor (DMI) class of fungicides (FRAC Code 3), it provides both preventative and curative action against infections.[2][3] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, offering protection to both treated areas and new growth.[1] **Flutriafol** is utilized on a diverse range of crops, including cereals, fruits, and vegetables, to manage and control devastating fungal diseases.[1][3]

Mechanism of Action

The primary mode of action for **Flutriafol** is the inhibition of sterol biosynthesis in fungi.[1] Specifically, it targets and inhibits the C14-demethylase enzyme, which is crucial for the production of ergosterol.[4] Ergosterol is an essential component of fungal cell membranes, responsible for maintaining their structure and function.[4] By disrupting ergosterol production, **Flutriafol** effectively halts fungal growth and reproduction, leading to the control of the pathogen.[2]

Caption: Mechanism of **Flutriafol** targeting the C14-demethylase enzyme in the fungal ergosterol biosynthesis pathway.

Data Presentation

In Vitro Efficacy

Quantitative in vitro data for **Flutriafol** specifically against powdery mildew is not extensively detailed in the provided literature. However, standard assays are used to determine metrics like the effective concentration to inhibit 50% of growth (EC50). A microtiter plate assay for assessing the sensitivity of *Septoria tritici* to **Flutriafol** has been developed, which could be adapted for powdery mildew conidia.[\[5\]](#) The table below outlines typical parameters evaluated in such studies.

Parameter	Organism	Assay Method	Typical Result	Reference
EC50 (µg/mL)	Powdery Mildew (Erysiphe spp.)	Spore Germination Assay	Varies by species and resistance	[5]
Mycelial Growth Inhibition (%)	Various Fungi	Amended PDA Medium	Significant inhibition	
Minimum Inhibitory Conc. (MIC)	<i>Septoria tritici</i>	Microtiter Plate Assay	Isolate-dependent	[5]

In Vivo Efficacy

In vivo studies demonstrate **Flutriafol**'s strong systemic and translaminar activity, which is crucial for protecting entire leaves and new growth from powdery mildew.

Parameter	Organism	Host Plant	Key Finding	Reference
Disease Control (%)	Hop Powdery Mildew	Hops	Nearly 100% control when applied 24h before inoculation.	[6]
Translaminar Activity (Zone of Inhibition)	Hop Powdery Mildew	Hops	246.3 mm ² on the adaxial surface after abaxial application.	[6]
Yield Response	Wheat Powdery Mildew	Wheat	In-furrow application significantly increased yield, partly by reducing necrosis from other diseases.	[7]
Disease Severity Reduction	Powdery Mildew	Various	Effective as both a curative and preventative treatment.	[3][4]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Flutriafol via Spore Germination Inhibition Assay

This protocol is designed to determine the efficacy of **Flutriafol** in inhibiting the germination of powdery mildew conidia.

1. Preparation of Fungal Inoculum:

- Collect fresh, viable conidia from powdery mildew-infected leaves of a host plant.

- Gently brush the conidia into sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) to create a spore suspension.
- Determine the spore concentration using a hemocytometer and adjust to a final concentration of approximately 1×10^5 to 1×10^6 conidia/mL.[8]

2. Preparation of **Flutriafol** Solutions:

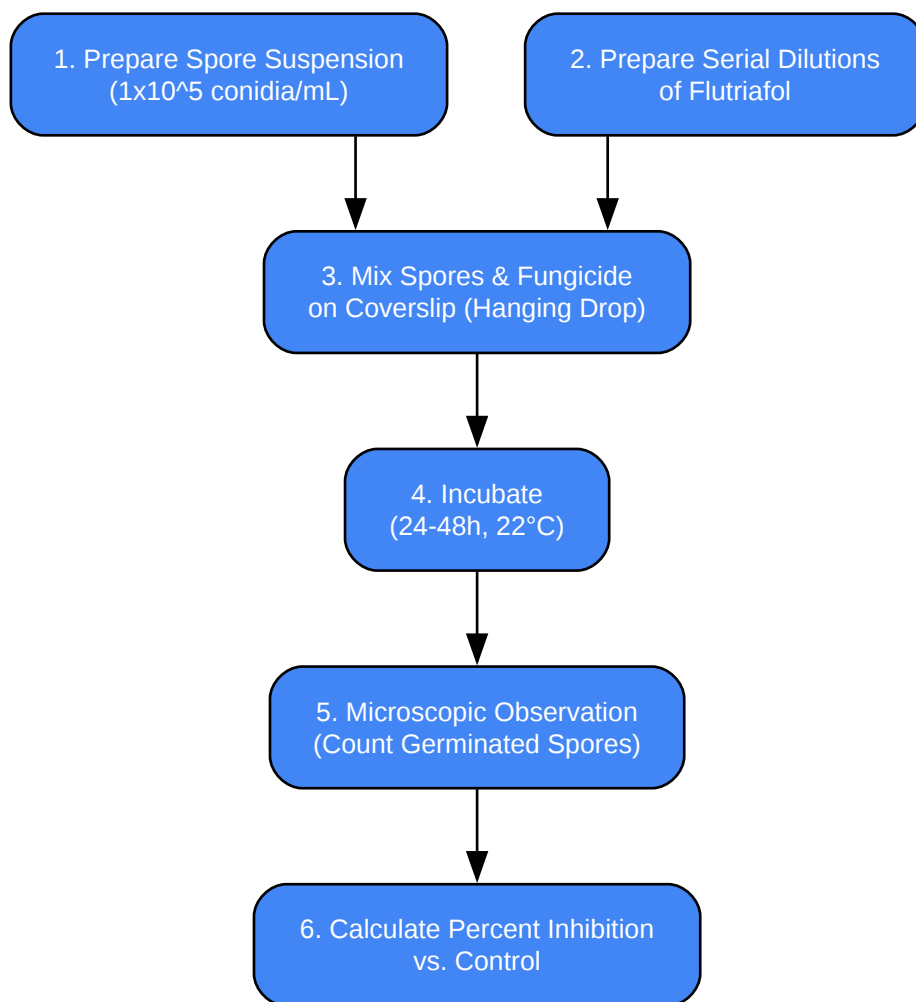
- Prepare a stock solution of **Flutriafol** in a suitable solvent (e.g., sterile distilled water).
- Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control with no fungicide should be included.

3. Assay Procedure (Hanging Drop Method):

- Place a drop (approx. 20 µL) of each **Flutriafol** dilution onto a sterile coverslip.
- Add an equal volume of the prepared spore suspension to each drop and mix gently.
- Invert the coverslip and place it over the concavity of a sterile cavity slide, sealing the edges with petroleum jelly to maintain humidity.
- Incubate the slides in a moist chamber at a temperature optimal for the specific powdery mildew species (typically 20-24°C) for 24-48 hours.[9][10]

4. Data Collection and Analysis:

- After incubation, observe at least 100 conidia per replicate under a light microscope.
- A conidium is considered germinated if the germ tube is at least half the length of the conidium itself.
- Calculate the percentage of spore germination for each concentration.
- Determine the Percent Inhibition of germination using the formula: $\text{Inhibition (\%)} = [(C - T) / C] \times 100$, where C is the germination percentage in the control and T is the germination percentage in the treatment.[11]



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Caption: Experimental workflow for the *in vitro* spore germination inhibition assay.

Protocol 2: In Vivo Evaluation of Flutriafol in a Greenhouse Setting

This protocol outlines a method to assess the preventative and curative efficacy of **Flutriafol** against powdery mildew on whole plants.

1. Plant Propagation and Maintenance:

- Grow susceptible host plants (e.g., wheat, cucumber, grape) from seed in pots containing sterile potting mix.

- Maintain the plants in a controlled greenhouse environment with conditions conducive to growth but initially free of powdery mildew.

2. Fungicide Application:

- Prepare the desired concentration of **Flutriafol** in water, including any recommended adjuvants.
- Divide plants into treatment groups:
 - Untreated Control: Sprayed with water only.
 - Preventative Treatment: Apply **Flutriafol** 24-72 hours before fungal inoculation.[\[6\]](#)
 - Curative Treatment: Apply **Flutriafol** 24-72 hours after the first signs of infection appear.
- Spray the plants until foliage is thoroughly covered but not to the point of runoff.

3. Inoculation:

- Inoculate plants (excluding a healthy control group) by shaking heavily infected "spreader" plants over them or by using a spore suspension spray.
- Ensure uniform distribution of conidia across the leaf surfaces.

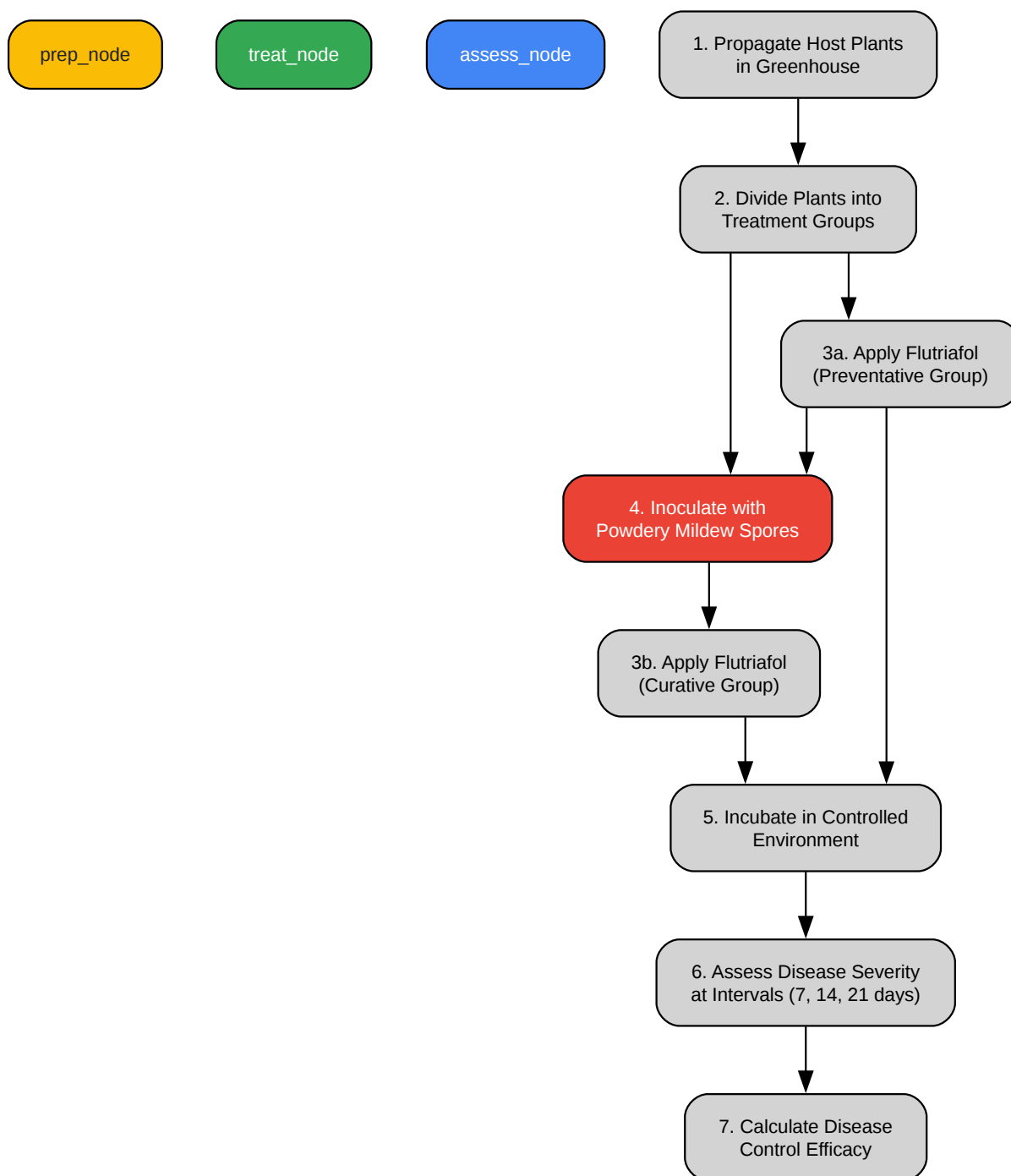
4. Incubation and Disease Development:

- Place all plants in a growth chamber or greenhouse with conditions favorable for powdery mildew development (e.g., high humidity, moderate temperatures of 20-25°C).[\[12\]](#)
- Monitor plants daily for the appearance and spread of disease symptoms.

5. Disease Assessment:

- At set intervals (e.g., 7, 14, and 21 days post-inoculation), assess the disease severity on leaves.
- Use a standardized rating scale, for example: 0 = no infection; 1 = 1-5% leaf area infected; 2 = 6-10%; 3 = 11-25%; 4 = 26-50%; 5 = >50% leaf area infected.[\[13\]](#)

- Calculate the Percent Disease Index (PDI) and the efficacy of the fungicide treatment compared to the untreated control.



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Caption: Experimental workflow for an *in vivo* greenhouse trial evaluating **Flutriafol**.

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